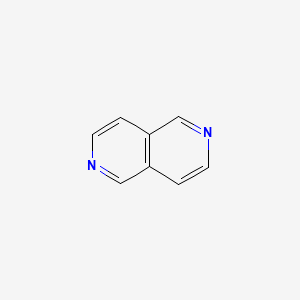

2,6-Naphthyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNMISUJOQAFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179941 | |

| Record name | 2,6-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-50-9 | |

| Record name | 2,6-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Therapeutic Landscape of 2,6-Naphthyridine

Abstract

The 2,6-naphthyridine core, a deceptively simple bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of this compound, from its initial discovery and the elucidation of its structure to the evolution of its synthesis and its emergence as a privileged scaffold in modern drug development. We will delve into the key synthetic strategies, offering detailed experimental protocols and a comparative analysis of their efficiencies. Furthermore, this guide will illuminate the diverse biological activities of this compound derivatives, with a particular focus on their role as potent and selective inhibitors in oncology, specifically targeting the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile heterocyclic entity.

A Journey Through Time: The History and Discovery of this compound

The story of the naphthyridines, a family of six structural isomers of pyridopyridine, is one of gradual discovery and burgeoning interest. While the first naphthyridine derivative was synthesized by Reissert in 1893, the specific journey of the 2,6-isomer is a more recent tale.[1]

A significant milestone in the history of this compound was its isolation from a natural source. In 1970, Harkiss and Swift identified 4-methyl-2,6-naphthyridine as a constituent of the plant Antirrhinum majus (the common snapdragon).[1] This discovery provided a natural blueprint and spurred further investigation into the synthesis and properties of this heterocyclic system.

The first successful laboratory synthesis of the parent This compound was reported by Giacomello in 1946 . This seminal work laid the foundation for future synthetic explorations. Later, in 1974, Alfred Taurins and Rosita Tan Li at McGill University published a detailed account of the synthesis of both this compound and its naturally occurring 4-methyl derivative, providing a more accessible route to this scaffold and enabling broader chemical and biological studies.[1]

The following timeline highlights the key events in the discovery and development of the this compound scaffold:

Caption: A timeline of key discoveries in the history of this compound.

The Art of Creation: Synthetic Strategies for the this compound Core

The construction of the this compound ring system has been approached through various synthetic strategies, evolving from classical methods to more efficient and versatile modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the core scaffold.

Classical Synthesis: The Taurins and Li Approach

The method developed by Taurins and Li provides a robust and well-documented route to the unsubstituted this compound. This multi-step synthesis, while classic, offers a clear illustration of fundamental heterocyclic chemistry principles.

Experimental Protocol: Synthesis of this compound (Adapted from Taurins and Li, 1974)

-

Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine: 4-Cyano-3-pyridylacetonitrile is suspended in dry ether and cooled. Anhydrous hydrogen bromide is bubbled through the mixture, leading to cyclization. The resulting product is isolated by neutralization with a sodium bicarbonate solution.

-

Step 2: Diazotization and Bromination: The 3-amino-1-bromo-2,6-naphthyridine is diazotized using sodium nitrite in hydrobromic acid to yield 1,3-dibromo-2,6-naphthyridine.

-

Step 3: Hydrazinolysis: The dibromo derivative is treated with hydrazine hydrate to afford 1,3-dihydrazino-2,6-naphthyridine.

-

Step 4: Dehydrazination: The dihydrazino compound is oxidized with cupric sulfate in acetic acid to yield the final product, this compound.

Modern Synthetic Methodologies

In recent years, the demand for rapid and diverse access to this compound derivatives has driven the development of more efficient synthetic methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. A notable microwave-promoted synthesis of this compound derivatives starts from 4-cyano-3-pyridylacetonitrile, mirroring the initial step of the Taurins and Li synthesis but with significantly enhanced efficiency. This approach is particularly valuable for the rapid generation of compound libraries for biological screening.

Modern synthetic chemistry heavily relies on transition-metal catalysis, and the synthesis of 2,6-naphthyridines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have been instrumental in the construction and functionalization of the this compound scaffold, allowing for the introduction of a wide range of substituents with high precision and control.

Caption: An overview of classical and modern synthetic approaches to the this compound core.

A Scaffold of Significance: Biological Activities and Therapeutic Applications

The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1]

Anticancer Activity: Targeting Key Signaling Pathways

One of the most promising therapeutic avenues for this compound derivatives is in the field of oncology. These compounds have shown significant potential as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer. A subset of HCC patients exhibits an aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which acts as an oncogenic driver. This has made FGFR4 a highly attractive target for therapeutic intervention.

Recent research has led to the discovery of this compound analogues that act as potent and selective inhibitors of FGFR4.[2] These compounds have demonstrated nanomolar potency against HCC cell lines and significant antitumor efficacy in preclinical xenograft models.[2]

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives as anticancer agents has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Derivative | Target | Cell Line | IC50 (µM) | Reference |

| Compound 16 | Tubulin Polymerization | HeLa (Cervical Cancer) | 0.7 | [3][4] |

| Compound 16 | Tubulin Polymerization | HL-60 (Leukemia) | 0.1 | [3][4] |

| Compound 16 | Tubulin Polymerization | PC-3 (Prostate Cancer) | 5.1 | [3][4] |

| Pyrazolo-naphthyridine 5j | Apoptosis Induction | HeLa (Cervical Cancer) | 6.4 | [5] |

| Pyrazolo-naphthyridine 5k | Apoptosis Induction | MCF-7 (Breast Cancer) | 2.03 | [5] |

| Naphthyridine 19a | HIV-1 RT | - | 0.175 | [6] |

| SGC-CK2-1 | Casein Kinase 2 (CK2) | - | < 1 (in-cell) | [7] |

Table 1: Cytotoxicity and inhibitory activity of selected this compound derivatives.

Future Perspectives and Conclusion

The journey of this compound from a naturally occurring alkaloid to a privileged scaffold in medicinal chemistry is a testament to the power of chemical synthesis and biological screening. The versatility of its core structure, coupled with the development of efficient synthetic methodologies, has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets.

The success of this compound derivatives as FGFR4 inhibitors in preclinical models of hepatocellular carcinoma highlights the immense potential of this scaffold in oncology. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development. Furthermore, the broad spectrum of biological activities exhibited by this class of compounds suggests that their therapeutic potential extends beyond cancer to other disease areas, including infectious diseases and neurological disorders.

References

- BenchChem. (2025). The discovery and history of 1,8-naphthyridine compounds. BenchChem Technical Guides.

- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. [Link]

- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Taurins, A., & Li, R. T. (1974). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 843-848.

- Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5239.

- Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(7), 4941–4963.

- Al-Duais, M. A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Heliyon, 11(10), e30559.

- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-177). Academic Press.

- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- van der Plas, H. C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 331-357.

- Kumar, A., et al. (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 52(15), 4793–4801.

- Wikipedia. (2024). Timeline of chemistry. [Link]

- González-Gómez, J. C., et al. (2021). 1,6-Naphthyridin-2(1H)

- Abdel-aziz, A. A. M., et al. (2025). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Journal of the Iranian Chemical Society, 22(8), 2419-2433.

- González-Gómez, J. C., et al. (2021). Structures of isomeric naphthyridines. Molecules, 26(20), 6176.

- Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.

- Wójcik, K., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11849.

- Hughes, D. L., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10444–10453.

- Oh, H., et al. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459.

- González-Gómez, J. C., et al. (2021). 1,6-Naphthyridin-2(1H)

- Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3879-3900.

- Gunic, E., et al. (2007).

Sources

- 1. Synthesis and Biological Activity of this compound Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 2. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Nature's Scaffolds: A Technical Guide to the 2,6-Naphthyridine Core

For drug development professionals, natural products represent a vast and largely untapped reservoir of chemical diversity and biological activity. Among these, the 2,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Natural products featuring this core exhibit a compelling range of biological activities, including effects on the central nervous system and potential as anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth, experience-driven approach to the isolation and characterization of natural products containing the this compound scaffold, tailored for researchers and scientists in the field.

Part 1: The Natural Provenance and Biosynthetic Origins of 2,6-Naphthyridines

The this compound core, while not as widespread as other alkaloid classes, is found in a select group of terrestrial plants. Understanding the natural source is the critical first step in any isolation campaign, as the surrounding chemical matrix dictates the entire downstream purification strategy.

Key Botanical Sources:

-

Snapdragon (Antirrhinum majus) : This common garden ornamental is the source of the simple yet foundational 4-methyl-2,6-naphthyridine.[3] The relatively low abundance of this alkaloid necessitates a robust and efficient extraction and purification workflow.

-

Erythrina Species : This genus of tropical trees and shrubs is a rich source of a more complex class of alkaloids, the indolo[2][4]naphthyridines. These compounds feature the this compound core fused to an indole moiety, leading to a more rigid and complex polycyclic system.[3]

A Glimpse into Nature's Synthetic Strategy: The Biosynthetic Pathway

The biosynthesis of the this compound scaffold is not fully elucidated but is believed to arise from the convergence of pathways that produce its pyridine precursors. The fundamental building blocks are likely derived from amino acids such as lysine and aspartate, which undergo a series of enzymatic transformations to form the pyridine rings.

Caption: Hypothesized biosynthetic route to the this compound core.

Understanding this biosynthetic logic provides a framework for anticipating potential side products and designing purification strategies that can effectively separate the target scaffold from its biosynthetic relatives.

Part 2: The Isolation Workflow: From Biomass to Pure Compound

The successful isolation of this compound natural products hinges on a multi-step workflow that systematically removes impurities and enriches the target compound. The following protocols are based on established methodologies and are designed to be self-validating at each stage.

Workflow Overview

Caption: A generalized workflow for the isolation of this compound alkaloids.

Step-by-Step Experimental Protocols

This initial step is designed to liberate the alkaloids from the plant matrix and perform a crude separation from non-alkaloidal compounds.

-

Extraction:

-

Macerate the dried and powdered plant material (e.g., 1 kg) in an appropriate solvent such as methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction three times to ensure exhaustive recovery of the target compounds.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

This multi-stage chromatographic approach is necessary to resolve the complex mixture of alkaloids typically found in Erythrina species.

-

Silica Gel Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on silica gel (200-300 mesh).

-

Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable visualization reagent (e.g., Dragendorff's reagent).

-

Pool fractions with similar TLC profiles.

-

-

Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC):

-

Further purify the pooled fractions from the silica gel column using a C18 RP-MPLC column.

-

Elute with a gradient of methanol and water.

-

Collect and pool sub-fractions based on TLC or analytical HPLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Isolate the individual indolo[2][4]naphthyridine alkaloids from the MPLC sub-fractions using a preparative C18 HPLC column.

-

Employ a suitable mobile phase, such as a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Monitor the eluent with a UV detector and collect the peaks corresponding to the pure compounds.

-

Concentrate the collected fractions to obtain the purified alkaloids.

-

-

Extraction and Initial Cleanup:

-

Perform an alcoholic extraction of the dried aerial parts of A. majus, followed by acid-base partitioning as described in Protocol 1.

-

-

Chromatographic Purification:

-

Given the likely lower concentration of the target alkaloid, a direct approach using preparative HPLC after the initial cleanup may be most effective.

-

Utilize a C18 preparative HPLC column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier.

-

Monitor the eluent at multiple wavelengths (e.g., 254 nm and 280 nm) to detect the aromatic naphthyridine core.

-

Collect the fractions corresponding to the target peak for subsequent characterization.

-

Part 3: Structural Elucidation and Data Interpretation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data for a Representative this compound Natural Product

The following table summarizes the expected spectroscopic data for a hypothetical this compound alkaloid. Actual values will vary depending on the specific substitution pattern.

| Technique | Parameter | Expected Observation for a this compound Core |

| HR-ESI-MS | Molecular Formula | Provides the exact mass and allows for the determination of the elemental composition. |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the naphthyridine core typically resonate in the downfield region (δ 7.0-9.0 ppm). |

| Coupling Constants (J) | Provides information on the connectivity of protons within the pyridine rings. | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons of the naphthyridine core typically appear in the range of δ 110-160 ppm. |

| 2D NMR | COSY | Reveals proton-proton correlations, confirming the spin systems within the molecule. |

| HSQC | Correlates protons with their directly attached carbons. | |

| HMBC | Shows long-range correlations between protons and carbons, crucial for establishing the connectivity of the entire scaffold. |

Conclusion

The isolation of natural products bearing the this compound scaffold is a challenging yet rewarding endeavor. A successful isolation campaign requires a deep understanding of the natural source, a systematic and well-executed purification workflow, and meticulous spectroscopic analysis. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to unlock the therapeutic potential of these fascinating natural products.

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Harkiss, K. J., & Swift, D. (1970). 4-Methyl-2,6-naphthyridine, a new plant constituent from Antirrhinum majus. Tetrahedron Letters, 11(55), 4773-4774.

- Wójcicka, A., & Bielenica, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Stüber, K. (1997). Harkiss KJ; Swift D 1970.

- KEGG. Tropane, piperidine and pyridine alkaloid biosynthesis.

- PubChem. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis.

- ResearchGate. (2012). Structure and biosynthesis of pyridine alkaloids in Nicotiana tabacum.

- SlidePlayer. Pyridine –piperidine-pyrolidine alkaloids.

- Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine.

- Soto-Hernandez, M., & Jackson, A. H. (1994). Erythrina alkaloids: isolation and characterisation of alkaloids from seven erythrina species. Planta medica, 60(2), 175–177.

- Deulofeu, V., Comin, J., & Vernengo, M. J. (1968). The chemistry of Erythrina alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 10, pp. 401-461). Academic Press.

- Jiao, W. H., Gao, H., Li, C. Y., Jiang, R. W., Wang, Y., Zhang, Y., & Yao, X. S. (2006). A new erythrinan alkaloid from the flowers of Erythrina variegata.

- Tanaka, H., Etoh, H., Shimizu, H., Oh-Uchi, T., & Sako, M. (2001). Two new erythrina alkaloids, 8-oxo-α-erythroidine and 8-oxo-β-erythroidine, from the wood of Erythrina poeppigiana.

- Wanjala, C. C., & Majinda, R. R. T. (2000). Two novel alkaloids from Erythrina latissima seeds.

- Jackson, A. H., & Ludgate, P. (1982). Erythrina alkaloids—V: The alkaloids of Erythrina lysistemon, E. abyssinica and E. poeppigiana. Tetrahedron, 38(18), 2847-2850.

- Hasan, C. M., Healey, T. M., & Waterman, P. G. (1982). Erythrina studies. Part 4. Alkaloids of the root bark of Erythrina eriotriocha.

- Chawla, A. S., & Jackson, A. H. (1982). Erythrina alkaloids. Part 6. Alkaloids of Erythrina suberosa seeds. Phytochemistry, 21(10), 2543-2545.

- Amer, M. E., Shamma, M., & Freyer, A. J. (1991). The tetracyclic Erythrina alkaloids.

Sources

The Cornerstone of Innovation: A Technical Guide to the Physicochemical Properties of 2,6-Naphthyridine

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with precisely tailored properties is relentless. Among the myriad of heterocyclic scaffolds, the naphthyridines, and specifically the 2,6-isomer, have emerged as a cornerstone for innovation. The unique arrangement of its two fused pyridine rings imparts a distinct set of electronic and steric characteristics, rendering it a privileged scaffold in drug discovery and a versatile building block for advanced organic materials.[1] This guide serves as an in-depth exploration of the fundamental physicochemical properties of 2,6-naphthyridine, offering not just a compilation of data, but a cohesive narrative that intertwines theoretical underpinnings with practical experimental considerations. For the discerning researcher, scientist, or drug development professional, understanding these core properties is paramount to unlocking the full potential of this remarkable molecule.

Molecular Structure and Core Physical Attributes

At the heart of this compound's utility lies its rigid, planar bicyclic structure. Comprising two fused pyridine rings, its molecular formula is C₈H₆N₂ with a molecular weight of approximately 130.15 g/mol .[1] This seemingly simple arrangement gives rise to a unique electronic landscape that governs its reactivity and interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 286.5 °C at 760 mmHg | [1] |

| Density | 1.183 g/cm³ | [1] |

| CAS Number | 253-50-9 | [1] |

The planarity of the this compound ring system is a critical feature, influencing its ability to intercalate into DNA and participate in π-π stacking interactions, which are crucial for its biological activity and application in organic electronics.

Electronic Properties and Reactivity: A Tale of Two Nitrogen Atoms

The electronic nature of this compound is dictated by the presence and position of its two nitrogen atoms. These electronegative centers withdraw electron density from the carbocyclic framework, rendering the ring system electron-deficient. This has profound implications for its reactivity.

Basicity and pKa

Experimental Determination of pKa:

The pKa of a weakly basic compound like this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.

Figure 1: Workflow for pKa determination by potentiometric titration.

The causality behind this experimental choice lies in its direct measurement of the equilibrium between the protonated and unprotonated forms of the molecule. The inflection point of the resulting sigmoidal curve corresponds to the pKa, providing a robust and reliable value.

Chemical Reactivity

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms. Conversely, electrophilic aromatic substitution is generally disfavored and requires harsh reaction conditions. The nitrogen atoms themselves can undergo alkylation or oxidation.

Solubility Profile: A Matter of Polarity and pH

The solubility of a compound is a critical determinant of its utility, particularly in drug development. As a weakly basic N-heterocycle, the aqueous solubility of this compound is expected to be pH-dependent.

While specific quantitative solubility data for this compound in various solvents is scarce, a qualitative understanding can be derived from its structure. The presence of the nitrogen atoms allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility in these media. However, the aromatic carbocyclic framework imparts a degree of lipophilicity.

pH-Dependent Solubility:

In acidic solutions, the nitrogen atoms of this compound will be protonated, forming a cationic species. This salt form will exhibit significantly higher aqueous solubility compared to the neutral free base. This behavior is crucial for the formulation of pharmaceutical compounds.

Experimental Determination of Aqueous Solubility (Shake-Flask Method):

The "gold standard" for determining equilibrium solubility is the shake-flask method. This technique ensures that a true equilibrium is reached between the solid compound and the solvent.

Figure 2: Workflow for solubility determination via the shake-flask method.

The rationale for this multi-day equilibration is to overcome any kinetic barriers to dissolution and ensure that the measured concentration represents the true thermodynamic solubility.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. This property is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A predicted XlogP value for this compound is 1.0 (PubChem). This suggests a relatively balanced hydrophilic-lipophilic character.

Experimental Determination of logP (Shake-Flask Method):

The shake-flask method remains the most reliable technique for the experimental determination of logP.

Protocol:

-

Preparation: A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water), which have been pre-saturated with each other.

-

Partitioning: The solution is then mixed with the second immiscible solvent in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of this compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The choice of n-octanol as the nonpolar phase is a well-established standard, as its properties are considered to be a good mimic of biological membranes.

Spectroscopic Signature: The Fingerprint of this compound

Spectroscopic techniques provide a powerful means of identifying and characterizing this compound. Each method probes different aspects of the molecule's structure and electronic environment, collectively providing a unique "fingerprint."

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrations of the aromatic rings and C-H bonds. Key absorptions are observed in the C-H stretching region (around 3055 cm⁻¹) and the aromatic C=C and C=N stretching region (1665-1481 cm⁻¹).[5][6]

| Wavenumber (cm⁻¹) | Assignment |

| 3055 (s), 3020 (m) | Aromatic C-H stretch |

| 1665 (w), 1562 (s) | Aromatic C=C and C=N stretch |

| 1481 (s), 1380 (s) | Aromatic ring vibrations |

| 842 (vs) | C-H out-of-plane bending |

s = strong, m = medium, w = weak, vs = very strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits several absorption bands corresponding to π→π* electronic transitions within the aromatic system.

| λmax (nm) | log ε | Assignment |

| 207 | 4.79 | β-band |

| 258 | 3.86 | p-band |

| 310 | 3.55 | α-band |

| 321 | 3.58 | α-band |

Data from Paudler and Kress, 1974[5]

The positions and intensities of these bands are sensitive to substitution on the naphthyridine ring, making UV-Vis spectroscopy a useful tool for monitoring reactions and characterizing derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the individual hydrogen and carbon atoms in the this compound molecule.

¹H NMR: The proton NMR spectrum shows distinct signals for each of the six protons, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms.

Theoretical Insights from Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental studies. DFT calculations can be employed to:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into its electronic transitions and reactivity.[7][8]

-

Predict the molecular electrostatic potential (MEP), which can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.[7]

-

Simulate vibrational frequencies to aid in the assignment of IR and Raman spectra.

Figure 3: A generalized workflow for DFT calculations on this compound.

These computational approaches allow for a deeper understanding of the structure-property relationships of this compound and can guide the rational design of new derivatives with desired characteristics.

Conclusion: A Foundation for Future Discovery

The fundamental physicochemical properties of this compound—its structure, electronics, solubility, lipophilicity, and spectroscopic signature—collectively define its character and potential. This guide has sought to provide a comprehensive and technically grounded overview of these properties, emphasizing the interplay between theoretical understanding and practical experimental methodology. For the researchers, scientists, and drug development professionals who will build upon this foundational knowledge, a thorough grasp of these core principles is not merely academic; it is the very bedrock upon which future innovations will be built. The this compound scaffold, with its inherent versatility and tunable properties, will undoubtedly continue to be a source of new discoveries in the years to come.

References

- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (URL: [Link])

- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry. (URL: [Link])

- Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- pKa Data Compiled by R. Williams. (URL: [Link])

- Paudler, W. W., & Kress, T. J. (1974). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(10), 1610-1616.

- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi

- 1,6- Naphthyridine. American Chemical Society. (URL: [Link])

- pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

- THE NAPHTHYRIDINES. (URL: [Link])

- Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Science Publishing. (URL: [Link])

- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (URL: [Link])

- 1,6- Naphthyridine. American Chemical Society. (URL: [Link])

- PubChem. This compound. (URL: [Link])

- Paudler, W. W., & Kress, T. J. (1974). Synthesis of this compound, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(10), 1610-1616.

- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi

- 1,6- Naphthyridine. American Chemical Society. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. acs.org [acs.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 8. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,6-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthyridine, a heterocyclic aromatic compound with the molecular formula C₈H₆N₂, is a significant structural motif in medicinal chemistry and materials science. As one of the six constitutional isomers of naphthyridine, its unique arrangement of nitrogen atoms within the fused pyridine ring system imparts distinct electronic and chemical properties. These properties, in turn, influence its biological activity and potential as a scaffold in the design of novel therapeutic agents. Recent research has highlighted the potential of this compound derivatives as selective inhibitors for targets such as the fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of the parent this compound, providing a foundational spectroscopic reference for researchers engaged in the synthesis, characterization, and application of this important heterocyclic system.

Molecular Structure and Numbering

A clear and consistent numbering system is crucial for the accurate assignment of NMR signals. The structure of this compound with the conventional numbering scheme is presented below. This numbering will be used throughout this guide for the assignment of all ¹H and ¹³C NMR chemical shifts.

Figure 1. Molecular structure and numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, ensuring reproducibility and comparability of data.

Objective: To obtain high-resolution one-dimensional ¹H and ¹³C NMR spectra for the structural confirmation and chemical shift assignment of this compound.

Materials:

-

This compound sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent of high purity (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes (5 mm diameter, high precision)

-

Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

-

NMR Spectrometer (e.g., Bruker Avance series or equivalent, with a proton frequency of 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Add the internal standard, TMS, to the solution.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative signal integration.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis, especially for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Figure 2. Experimental workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Chemical Shift Data for this compound

The following tables present the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃). These values serve as a crucial reference for the identification and characterization of this compound and its derivatives.

Table 1: ¹H NMR Chemical Shifts and Assignments for this compound in CDCl₃

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.24 | s | - |

| H-3 | 8.61 | d | 5.9 |

| H-4 | 7.71 | d | 5.9 |

| H-5 | 9.24 | s | - |

| H-7 | 8.61 | d | 5.9 |

| H-8 | 7.71 | d | 5.9 |

Table 2: ¹³C NMR Chemical Shifts and Assignments for this compound in CDCl₃

| Position | Chemical Shift (δ, ppm) |

| C-1 | 151.7 |

| C-3 | 142.0 |

| C-4 | 120.9 |

| C-4a | 136.2 |

| C-5 | 151.7 |

| C-7 | 142.0 |

| C-8 | 120.9 |

| C-8a | 136.2 |

Analysis and Discussion of Chemical Shifts

The observed chemical shifts for this compound are a direct reflection of the electronic environment of each nucleus, which is significantly influenced by the electronegativity and position of the two nitrogen atoms.

¹H NMR Spectrum Analysis:

-

Symmetry: The ¹H NMR spectrum exhibits a high degree of symmetry, with only three distinct signals, each representing two equivalent protons. This is consistent with the C₂ᵥ symmetry of the this compound molecule.

-

Downfield Protons (H-1 and H-5): The protons at the 1 and 5 positions are the most deshielded, appearing as singlets at 9.24 ppm. Their significant downfield shift is attributed to their peri-position relative to the two nitrogen atoms, which strongly withdraws electron density. The absence of adjacent protons results in their appearance as singlets.

-

α-Protons (H-3 and H-7): The protons at the 3 and 7 positions, which are alpha to the nitrogen atoms, resonate at 8.61 ppm. This downfield shift is a characteristic feature of protons attached to carbons adjacent to a heteroatom in an aromatic system. They appear as doublets due to coupling with the adjacent H-4 and H-8 protons, respectively.

-

β-Protons (H-4 and H-8): The protons at the 4 and 8 positions are the most upfield of the aromatic protons, appearing at 7.71 ppm. Being beta to the nitrogen atoms, they experience less electron withdrawal compared to the alpha and peri protons. They are observed as doublets due to coupling with the H-3 and H-7 protons.

¹³C NMR Spectrum Analysis:

-

Symmetry: Similar to the proton spectrum, the ¹³C NMR spectrum displays four signals, reflecting the molecular symmetry.

-

Carbons Adjacent to Nitrogen (C-1, C-5, C-3, C-7): The carbons directly bonded to or in close proximity to the nitrogen atoms are significantly deshielded. The C-1/C-5 and C-3/C-7 carbons resonate at 151.7 ppm and 142.0 ppm, respectively. This is due to the strong inductive electron-withdrawing effect of the nitrogen atoms.

-

Bridgehead Carbons (C-4a and C-8a): The quaternary bridgehead carbons, C-4a and C-8a, appear at 136.2 ppm.

-

β-Carbons (C-4 and C-8): The carbons at the 4 and 8 positions are the most shielded of the ring carbons, resonating at 120.9 ppm, consistent with their greater distance from the electron-withdrawing nitrogen atoms.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for the parent this compound molecule. The detailed experimental protocol, tabulated spectral data, and in-depth analysis of the chemical shifts offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The unambiguous assignment of the NMR signals, grounded in the fundamental principles of structure and electronics, serves as a reliable benchmark for the characterization of novel this compound derivatives and will aid in the rational design of new molecules with desired biological and material properties.

References

- Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., ... & Kim, I. S. (2024). Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Naphthyridine

Foreword: The Structural Significance of the Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic aromatic compounds composed of a fused bicyclic system with two nitrogen atoms, are of profound interest in medicinal chemistry and drug development. The specific arrangement of the nitrogen atoms across the six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine) imparts distinct physicochemical and pharmacological properties. This structural nuance necessitates robust analytical methodologies for unambiguous identification and characterization. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for elucidating the structure of such compounds through the systematic analysis of their fragmentation patterns. This guide provides a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2,6-naphthyridine, grounded in the established principles of heterocyclic compound fragmentation.

The Predicted Electron Ionization Fragmentation of this compound

Under electron ionization, this compound (C₈H₆N₂, molecular weight: 130.15 g/mol ) is anticipated to exhibit a distinct and logical fragmentation cascade. The stable aromatic system suggests that the molecular ion (M⁺˙) will be prominent. The subsequent fragmentation is primarily dictated by the presence and location of the two nitrogen atoms, which are the most likely sites of initial ionization.

The core fragmentation pathway for many nitrogen-containing heterocyclic aromatic compounds, such as pyridine and its derivatives, involves the elimination of a neutral molecule of hydrogen cyanide (HCN).[1] For this compound, this process is expected to be a dominant feature of its mass spectrum.

Primary Fragmentation: The Loss of Hydrogen Cyanide (HCN)

Upon ionization, the this compound molecular ion (m/z 130) is expected to undergo a ring contraction via the expulsion of a neutral HCN molecule (27 u). This leads to the formation of a prominent fragment ion at m/z 103. This is a well-documented fragmentation pathway for related nitrogen heterocycles.[1]

Secondary Fragmentation: Sequential Loss of a Second HCN Molecule

Following the initial loss of HCN, the resulting fragment ion at m/z 103 may undergo a subsequent fragmentation, expelling a second molecule of HCN. This would produce a fragment ion at m/z 76.

Alternative Fragmentation: The Retro-Diels-Alder (RDA) Reaction

Six-membered unsaturated cyclic systems can also undergo a retro-Diels-Alder (RDA) fragmentation under electron impact.[2] For this compound, this could involve the cleavage of the fused ring system. One plausible RDA fragmentation would lead to the formation of a charged diene and a neutral dienophile, or vice versa. A possible RDA fragmentation could result in the formation of a charged species at m/z 78 and a neutral fragment of 52 u, or a charged species at m/z 52 and a neutral fragment of 78 u.

The proposed fragmentation pathways are visually summarized in the following diagram:

Tabulated Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound. The relative abundance is a prediction based on the general stability of aromatic systems and the common fragmentation patterns of nitrogen heterocycles.

| m/z | Proposed Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 130 | [C₈H₆N₂]⁺˙ (Molecular Ion) | - | High |

| 103 | [C₇H₅N]⁺˙ | HCN | Moderate to High |

| 76 | [C₆H₄]⁺˙ | 2xHCN | Moderate |

| 78 | [C₅H₄N]⁺ | C₃H₂N | Low to Moderate |

| 52 | [C₃H₂N]⁺ | C₅H₄N | Low to Moderate |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a robust, self-validating protocol for acquiring the mass spectrum of this compound.

Sample Preparation

-

Solvent Selection: Dissolve a high-purity standard of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Concentration: Prepare a stock solution at a concentration of 1 mg/mL.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL for direct infusion analysis.

Instrumentation and Parameters

A high-resolution mass spectrometer equipped with an electron ionization source is recommended for this analysis.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (to ensure complete volatilization of the sample)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-200 (to encompass the molecular ion and all predicted fragments)

-

Introduction Method: Direct Insertion Probe (for solid samples) or GC-MS (for samples amenable to gas chromatography).

Data Acquisition and Analysis

-

Blank Injection: Acquire a spectrum of the pure solvent to identify any background ions.

-

Sample Analysis: Introduce the prepared this compound solution into the mass spectrometer.

-

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the molecular ion peak (m/z 130).

-

Identify and annotate the major fragment ions.

-

Calculate the mass differences between the molecular ion and the fragment ions to deduce the neutral losses.

-

The following diagram illustrates the general workflow for this experimental protocol:

Conclusion and Field Insights

The predicted fragmentation pattern of this compound, dominated by the sequential loss of HCN, provides a clear and diagnostic fingerprint for its identification. The stability of the aromatic system ensures a strong molecular ion peak, which is crucial for determining the molecular weight. While the retro-Diels-Alder fragmentation is a theoretical possibility, its prevalence would need to be confirmed experimentally. For researchers in drug discovery and development, a thorough understanding of these fragmentation pathways is essential for the rapid and accurate characterization of novel naphthyridine-based compounds and their metabolites. This guide serves as a foundational document for interpreting the mass spectral data of this compound and its derivatives, enabling more confident structural elucidation in complex analytical workflows.

References

- Jurkowski, M. K., & Wasowicz, T. J. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Reports in Physics, 68(205).

- Fareedian. (2020, April 18).

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.

- Kaye, P. T., & Mphahlele, M. J. (2000).

- Raposo, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9230-9242.

Sources

The Unassuming Core: A Technical Guide to the Biological Significance of the Unsubstituted 2,6-Naphthyridine Scaffold

Abstract

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that serve as the foundation for a multitude of therapeutic agents. Among these, the 2,6-naphthyridine core, a bicyclic system of two fused pyridine rings, has emerged as a structure of significant interest. While the unsubstituted parent molecule itself displays no notable intrinsic biological activity, its true value lies in its role as a "privileged scaffold." This guide delves into the biological importance of the this compound core, not by examining it in isolation, but by exploring the vast and diverse pharmacological activities unlocked through its substitution. We will dissect the rationale behind its use in drug discovery, present key therapeutic areas where its derivatives have shown promise, and provide a representative experimental protocol for evaluating the biological potential of novel analogues.

Introduction: The Concept of a Privileged Scaffold

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets through the modification of its substituents. The this compound ring system is a prime example of such a scaffold.[1] Its rigid, planar structure provides a defined orientation for appended functional groups, allowing for the precise tuning of steric and electronic properties to achieve desired biological effects.[2][3] While research has extensively documented the activities of its derivatives, the unsubstituted this compound is generally considered biologically inert, often serving as a negative control or a synthetic starting point.[1] This guide will, therefore, focus on the biological activities that are "unlocked" by decorating this core structure.

Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[2][4] These activities span multiple therapeutic areas, from oncology to infectious diseases.

Anticancer Activity

A significant area of investigation for this compound derivatives is in the development of novel anticancer agents.[5][6] The scaffold has been successfully employed to create potent inhibitors of various cancer-related targets.

-

Kinase Inhibition: A notable example is the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC).[5] Certain this compound analogues have demonstrated nanomolar potency against HCC cell lines and significant antitumor efficacy in xenograft mouse models.[5]

-

Cytotoxicity: Various substituted 2,6-naphthyridines have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, including cervical cancer, leukemia, and prostate cancer.[6][7] The mechanism of action for some of these derivatives is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells.[6]

Antimicrobial and Antiviral Activity

The this compound core is also a key component in the design of agents to combat infectious diseases.

-

Antibacterial Agents: Although less common than the related 1,8-naphthyridine scaffold (the basis for nalidixic acid), derivatives of this compound have been explored for their antibacterial properties.[8]

-

Antiviral Potential: The broader class of naphthyridines has shown promise as antiviral agents, with activity reported against a variety of viruses, including HIV.[9] While specific data on this compound derivatives is less prevalent, the scaffold's ability to be functionalized suggests its potential in this area as well.

Central Nervous System (CNS) Activity

Naturally occurring alkaloids containing the this compound skeleton have been found to exert effects on the central nervous system.[3][4] For instance, some indolo[5][8]naphthyridine alkaloids isolated from plants have shown hypnotic and sedative activities.[3] This has spurred interest in synthesizing derivatives with potential applications in treating neurological and psychiatric disorders.

Experimental Section: A Representative Protocol for Cytotoxicity Screening

To assess the potential of novel this compound derivatives as anticancer agents, a common initial step is to perform a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a human cancer cell line (e.g., HeLa).

Materials:

-

HeLa human cervical cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the this compound test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

After 24 hours of incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for another 48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical workflow in which the this compound scaffold is utilized in a drug discovery program.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Naphthyridine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with a constant search for molecular frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, "privileged structures" have emerged as a particularly fruitful area of investigation. These are molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity, serving as a versatile starting point for the design of new drugs. This guide provides an in-depth exploration of the 2,6-naphthyridine core, a bicyclic heteroaromatic system that has proven to be a highly effective privileged structure in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore key synthetic strategies for its elaboration, and showcase its successful application in the development of potent and selective modulators of various drug targets, with a particular focus on protein kinases. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive compounds.

The this compound Core: A Profile of a Privileged Structure

The this compound scaffold is one of six structural isomers of pyridopyridine, characterized by a fused two-ring system where each ring contains a nitrogen atom.[1] This arrangement of nitrogen atoms imparts a unique set of electronic and steric properties that make it an attractive scaffold for medicinal chemists.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | [2] |

| Molecular Weight | 130.15 g/mol | [2] |

| Melting Point | 114-115 °C | [2] |

| Boiling Point | 286.5 °C at 760 mmHg | [2] |

| Density | 1.183 g/cm³ | [2] |

The presence of the two nitrogen atoms in the this compound core provides multiple points for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Furthermore, the planar and rigid nature of the bicyclic system can provide a well-defined orientation for appended functional groups, facilitating their interaction with specific binding pockets in proteins.[2]

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic routes, often starting from readily available pyridine or acyclic precursors.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Microwave-Assisted Synthesis from 4-Cyano-3-pyridylacetonitrile

A particularly efficient and environmentally friendly method for the synthesis of the unsubstituted this compound core involves a microwave-assisted, multi-step sequence starting from 4-cyano-3-pyridylacetonitrile.[3]

Experimental Workflow:

Caption: Microwave-assisted synthesis of this compound.

Detailed Protocol: [3]

-

Preparation of 3-Amino-1-bromo-2,6-naphthyridine: 4-Cyano-3-pyridylacetonitrile is suspended in dry ether and cooled. Anhydrous hydrogen bromide is bubbled through the mixture, which is then poured into a sodium bicarbonate solution to yield the cyclized product.

-

Preparation of 1,3-Dibromo-2,6-naphthyridine: The 3-amino-1-bromo-2,6-naphthyridine is suspended in fuming hydrobromic acid and treated with solid sodium nitrite at low temperature.

-

Preparation of 1,3-Dihydrazino-2,6-naphthyridine: The dibromo derivative is treated with 85% hydrazine hydrate in a microwave oven for 6 minutes.

-

Preparation of this compound: The dihydrazino compound is dissolved in acetic acid and water and then slowly added to a hot solution of 10% cupric sulfate to yield the final product.

Rhodium-Catalyzed Synthesis of Naphthyridinones

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted naphthyridinones, which are valuable intermediates for further functionalization.[4][5] This method allows for the direct olefination of pyridines and quinolines, providing a convergent and efficient route to these important scaffolds.

Medicinal Chemistry Applications of the this compound Scaffold

The versatility of the this compound core is evident in its application as a privileged structure for the development of inhibitors for a wide range of biological targets, particularly protein kinases.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed in the design of potent and selective inhibitors of several protein kinases.

The FGF19-FGFR4 signaling pathway is an oncogenic driver in a subset of hepatocellular carcinoma (HCC).[6] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy.

FGFR4 Signaling Pathway:

Caption: General overview of PKC signaling pathways.

These this compound-based inhibitors demonstrated 10-100 fold selectivity for novel PKC isotypes over classical PKC isotypes. [7]The prototype compound from this series effectively blocked PKCθ-dependent pathways both in vitro and in vivo. [7]

Anticancer Activity Beyond Kinase Inhibition

The utility of the this compound scaffold in oncology is not limited to kinase inhibition. Derivatives have also shown potent cytotoxic activity against various cancer cell lines through other mechanisms. [8] Cytotoxicity of Naphthyridine Derivatives: [8]

| Compound | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

|---|---|---|---|

| 14 | 2.6 | 1.5 | 2.7 |

| 15 | 2.3 | 0.8 | 11.4 |

| 16 | 0.7 | 0.1 | 5.1 |

| Colchicine | 23.6 | 7.8 | 19.7 |

SAR Insights: A study on a series of naphthyridine derivatives revealed that the presence of a bulky, lipophilic group at the C-2 position, such as a naphthyl ring, was beneficial for potent cytotoxic activity. [8]

Pharmacokinetic Profile of this compound Derivatives

A critical aspect of drug development is ensuring that a compound possesses favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). While specific PK data for this compound derivatives is often compound-specific, some general trends can be observed from preclinical studies of related naphthyridine scaffolds.

Representative Preclinical Pharmacokinetic Parameters of Naphthyridine Derivatives: [9]

| Derivative | C₀ (µg/mL) | AUCt (h*µg/g) | Elimination Half-life (h) |

|---|---|---|---|

| 5 | 6.98 | 11.00 | 3.22 |

| 6 | 6.61 | 20.68 | 3.01 |

These data highlight the potential for developing orally bioavailable this compound-based drugs with desirable pharmacokinetic profiles.

Key Experimental Protocols in Drug Discovery

The evaluation of novel compounds in drug discovery relies on a battery of standardized in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. [10] Experimental Workflow:

Caption: General workflow for an in vitro kinase inhibition assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as a measure of cell viability. [3][11]It is widely used to determine the cytotoxic effects of potential anticancer agents.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique physicochemical properties, coupled with the development of efficient and versatile synthetic methodologies, have enabled its successful application in the discovery of potent and selective modulators of a diverse range of biological targets. The examples highlighted in this guide, particularly in the realm of protein kinase inhibition, underscore the immense potential of the this compound core in the development of novel therapeutics for the treatment of cancer and other diseases. As our understanding of disease biology continues to expand, it is certain that this remarkable scaffold will continue to be a source of inspiration for medicinal chemists in their pursuit of new and effective medicines.

References

- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. 2011;3(6):444-451.

- Oh H, Kim J, Jung SH, et al. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024;67(10):8445-8559.

- Understanding this compound: A Crucial Heterocycle in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published November 28, 2023. Accessed January 10, 2026. [Link]

- Wójcicka A. Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Curr Org Chem. 2023;27(8):648-660.

- Wójcicka A. Synthesis and Biological Activity of this compound Derivatives: A Mini Review. Open University Chemistry Institution. Published May 19, 2023. Accessed January 10, 2026. [Link]

- Oh H, Kim J, Jung SH, et al. Discovery of this compound Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024;67(10):8445-8559.

- PKC Signaling Pathway. RayBiotech. Accessed January 10, 2026. [Link]

- Peláez-García A, Barderas R, Torres S, et al. FGFR4 role in epithelial-mesenchymal transition and its therapeutic implications in colorectal cancer. Expert Opin Ther Targets. 2013;17(5):549-558.

- Protein Kinase C Signaling Pathway. Boster Biological Technology. Accessed January 10, 2026. [Link]

- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.

- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.

- PKC Pathway. RayBiotech. Accessed January 10, 2026. [Link]

- Zhou J, Li B, Hu F, Shi BF. Rhodium(III)-catalyzed oxidative olefination of pyridines and quinolines: multigram-scale synthesis of naphthyridinones. Org Lett. 2013;15(13):3460-3463.

- FGF/FGFR signaling pathways.

- Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013;17(6):517-523.

- Signaling by FGFR4. Reactome. Accessed January 10, 2026. [Link]

- Huckins JR, Bercot EA, Thiel OR, Hwang TL, Bio MM. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. J Am Chem Soc. 2013;135(39):14492-14495.

- Calculated IC50 values for compounds 1-19.

- Hwang YJ, Chung ML, Sohn UD, Im C. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013;17(6):517-523.